N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11-14(6-3-7-17(11)24(26)27)19(25)21-18-15-9-28-10-16(15)22-23(18)13-5-2-4-12(20)8-13/h2-8H,9-10H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWHGZFTEXQJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a complex organic compound notable for its unique thieno[3,4-c]pyrazole core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.85 g/mol. Its structure features a chlorophenyl group and an amide linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₃O₃S |
| Molecular Weight | 367.85 g/mol |
| CAS Number | 893937-47-8 |
Anticancer Activity
Recent studies have indicated that similar thieno[3,4-c]pyrazole derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells. For instance, compounds with structural similarities have shown inhibitory effects on tumor growth in vitro and in vivo models. The IC50 values for related compounds often range from nanomolar to micromolar concentrations, demonstrating potent activity against various cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives has been documented through various assays measuring the inhibition of pro-inflammatory cytokines. Compounds in this class have been shown to reduce levels of TNF-alpha and IL-6 in cell culture models, indicating their potential utility in treating inflammatory diseases.
Antimicrobial Activity
Research has demonstrated that thieno[3,4-c]pyrazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies report minimum inhibitory concentrations (MICs) in the range of 10-100 µg/mL for related compounds against common pathogens.
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of a thieno[3,4-c]pyrazole derivative similar to this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.
- Anti-inflammatory Effects : In a model of acute inflammation induced by lipopolysaccharide (LPS), a related compound significantly reduced paw edema in mice by approximately 40% compared to control groups.
Comparison with Similar Compounds
Structural Features
The table below compares key structural differences between the target compound and its analogues:
Key Observations :
- Electron-Donating/Withdrawing Effects : The target compound combines a 3-nitro (electron-withdrawing group, EWG) and 2-methyl (mild electron-donating group, EDG) on the benzamide, creating a polarized electronic environment. In contrast, the 2,6-difluoro analogue () relies solely on EWGs .
- Thienopyrazole Modifications: The 5-oxo group in ’s compound introduces a ketone, likely increasing hydrogen-bonding capacity compared to the saturated thienopyrazole in the target .
- Chlorophenyl vs. Phenyl : The 3-chlorophenyl group in the target and compounds enhances lipophilicity compared to the phenyl group in ’s analogue .
Implications for Physicochemical Properties
- Solubility : The nitro group in the target compound may reduce aqueous solubility relative to the 2-methyl-only analogue () but could improve crystallinity due to strong intermolecular interactions .
- Thermal Stability : The 5-oxo group () might lower thermal stability due to increased ring strain, whereas the nitro group (target) could enhance stability via resonance .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[3,4-c]pyrazole scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3-aminothiophene derivatives with α,β-unsaturated carbonyl compounds or diketones. For example:
- Step 1 : 3-Amino-4,6-dihydrothieno[3,4-c]pyrazole is prepared by treating 3-aminothiophene-4-carboxylate with hydrazine hydrate under reflux in ethanol.
- Step 2 : Substituent introduction at the 2-position (3-chlorophenyl group) is achieved via nucleophilic aromatic substitution or Suzuki coupling. A patent by CN113620879B highlights the use of 3-chlorophenylboronic acid in a palladium-catalyzed cross-coupling reaction (yield: 82–89%).
Key Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol/water (3:1) |
| Temperature | 80–90°C |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
Alternative Route: Cyclization via Alkoxymethylidene Intermediates
WO2001012189A1 and CN104356022A describe the use of trialkyl orthoformates to generate alkoxymethylidene intermediates, which undergo cyclization with hydrazine derivatives. For this compound:
- Intermediate : 3-Chloro-2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazole-5-carbaldehyde.
- Cyclization : Treated with methylhydrazine in dichloromethane at 25°C for 12 hours (yield: 78%).
Amide Bond Formation
Acyl Chloride Route
The nitrobenzamide side chain is introduced via amidation. A two-step process is employed:
- Step 1 : Synthesis of 2-methyl-3-nitrobenzoyl chloride from 2-methyl-3-nitrobenzoic acid using thionyl chloride (SOCl₂) under reflux (yield: 95%).
- Step 2 : Reaction of the acyl chloride with the thienopyrazole amine in the presence of triethylamine (Et₃N) as a base.
Reaction Optimization :
| Condition | Effect on Yield |
|---|---|
| Solvent (DMF vs. THF) | DMF improves solubility (yield +15%) |
| Base (Et₃N vs. Pyridine) | Et₃N reduces side products (purity >98%) |
Direct Coupling Using Carbodiimides
An alternative method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This approach avoids handling corrosive acyl chlorides but requires anhydrous conditions (yield: 85–88%).
Nitro Group Introduction
Electrophilic Nitration
The nitro group is introduced early in the synthesis to avoid side reactions. For the benzamide moiety:
- Nitration : 2-Methylbenzamide is nitrated using a mixture of HNO₃ and H₂SO₄ at 0–5°C. Regioselectivity is controlled by steric effects, favoring the 3-nitro product (ratio: 9:1 para:meta).
Safety Note : Exothermic reaction requires strict temperature control to prevent decomposition.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89–7.23 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂), 2.51 (s, 3H, CH₃).
- HRMS : m/z 413.0521 [M+H]⁺ (calc. 413.0518).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Acyl Chloride Route | 78 | 98.5 | 12.50 | Industrial |
| Carbodiimide Coupling | 85 | 97.8 | 18.20 | Lab-scale |
| One-Pot Cyclization | 65 | 95.4 | 9.80 | Pilot-scale |
Key Findings :
- The acyl chloride route balances cost and yield, making it preferred for large-scale production.
- Carbodiimide coupling offers higher yields but is limited by reagent cost.
Applications and Derivatives
The compound’s nitro and amide groups enable further functionalization:
Q & A
Q. What are the key structural features of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide, and how do they influence its pharmacological potential?
The compound features a thieno[3,4-c]pyrazole core, a 3-chlorophenyl group at position 2, and a 2-methyl-3-nitrobenzamide substituent. The chlorophenyl moiety enhances lipophilicity and potential target binding, while the nitro group may contribute to redox activity or serve as a hydrogen-bond acceptor. The thieno-pyrazole scaffold is known for diverse biological interactions, particularly with kinases or inflammatory mediators . Crystallographic studies (e.g., using SHELXL) can resolve spatial arrangements critical for structure-activity relationships (SAR) .
Q. What synthetic methodologies are recommended for preparing this compound?
Synthesis typically involves:
- Core formation : Cyclization of thioketone precursors with hydrazines under acidic/basic conditions to form the thieno-pyrazole core .
- Substitution reactions : Electrophilic aromatic substitution or nucleophilic acylations to introduce the 3-chlorophenyl and benzamide groups. Microwave-assisted synthesis may improve yield and reduce side products .
- Optimization : Reaction parameters (solvent polarity, temperature gradients) must be systematically screened to minimize by-products .
Q. How can spectroscopic and chromatographic techniques validate the compound’s purity and structure?
- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons near electronegative groups) and diastereotopic protons in the dihydrothieno ring .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak and fragments consistent with the nitrobenzamide cleavage .
- HPLC : Gradient elution with UV detection at 254 nm ensures purity >95% .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and scalability?
- Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading, solvent (e.g., DMF vs. THF), and temperature. For example, highlights microwave-assisted synthesis for faster kinetics and higher yields .
- In-line analytics : Employ FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- Work-up strategies : Liquid-liquid extraction or column chromatography with silica gel modified with amine groups can isolate polar by-products .
Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data.
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding/π-stacking interactions critical for target binding .
- Validation : Cross-check with computational models (DFT) to ensure geometric accuracy .
Q. How should researchers design experiments to evaluate the compound’s biological efficacy and mechanism of action?
- In vitro assays :
- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against kinase panels .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) with IC determination via MTT assays .
- In vivo models : Assess pharmacokinetics (oral bioavailability, half-life) in rodents, with LC-MS/MS for plasma concentration tracking .
- Target identification : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm target engagement .
Q. How can conflicting pharmacological data across studies be systematically addressed?
- Meta-analysis : Pool data from independent studies (e.g., IC values, assay conditions) to identify outliers or assay-specific biases .
- Orthogonal assays : Validate activity using complementary methods (e.g., radiometric vs. fluorometric kinase assays) .
- SAR benchmarking : Compare substituent effects (e.g., 3-chlorophenyl vs. 3,4-dimethylphenyl in ) to isolate structural determinants of activity .
Methodological Notes
- Structural analysis : Always cross-validate spectroscopic data with computational tools (e.g., Gaussian for NMR chemical shift predictions) .
- Data reproducibility : Document reaction conditions (e.g., humidity, inert atmosphere) to mitigate batch-to-batch variability .
- Ethical sourcing : Use PubChem or ChemSrc for reliable compound data, avoiding non-peer-reviewed commercial platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
